Cefaloram

Descripción general

Descripción

Cefaloram es un antibiótico sintético de amplio espectro que pertenece a la clase de las cefalosporinas. Es conocido por su potente actividad antibacteriana contra una amplia gama de bacterias Gram-positivas y Gram-negativas. This compound es particularmente eficaz en el tratamiento de infecciones causadas por Staphylococcus aureus resistente a la meticilina, Streptococcus pneumoniae y Neisseria gonorrhoeae .

Métodos De Preparación

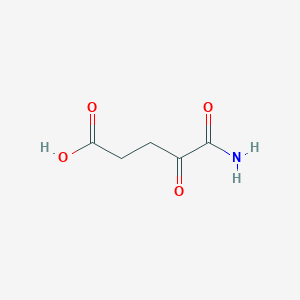

Cefaloram se sintetiza a partir de ácido 7-aminocefalosporánico y cloruro de fenilacetilo. La reacción implica la acilación del ácido 7-aminocefalosporánico con cloruro de fenilacetilo en condiciones controladas para producir this compound . La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala, asegurando alta pureza y rendimiento a través de condiciones de reacción optimizadas y procesos de purificación .

3. Análisis de las reacciones químicas

This compound se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades antibacterianas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Análisis De Reacciones Químicas

Cefaloram undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its antibacterial properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Cefaloram tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar antibióticos β-lactámicos y sus propiedades químicas.

Biología: Empleado en la investigación de los mecanismos de resistencia bacteriana y el desarrollo de nuevos antibióticos.

Medicina: Investigado por su eficacia en el tratamiento de diversas infecciones bacterianas, incluidas las causadas por cepas resistentes a los medicamentos.

Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.

Mecanismo De Acción

Cefaloram ejerce sus efectos antibacterianos uniéndose e inactivando las proteínas de unión a la penicilina ubicadas en la membrana interna de la pared celular bacteriana. Estas proteínas son esenciales para las etapas terminales de la síntesis de la pared celular bacteriana. Al inhibir estas proteínas, this compound interrumpe la unión cruzada de las cadenas de peptidoglicano, debilitando la pared celular bacteriana y provocando la lisis celular .

Comparación Con Compuestos Similares

Cefaloram es único entre las cefalosporinas debido a su actividad de amplio espectro y su eficacia contra Staphylococcus aureus resistente a la meticilina. Los compuestos similares incluyen:

Cefaclor: Una cefalosporina de segunda generación con un espectro de actividad más estrecho.

Cefuroxima: Otra cefalosporina de segunda generación, eficaz contra una gama diferente de bacterias.

Cefazolina: Una cefalosporina de primera generación, utilizada principalmente para la profilaxis quirúrgica

La estructura única y la actividad de amplio espectro de this compound lo convierten en un antibiótico valioso tanto en entornos clínicos como de investigación.

Propiedades

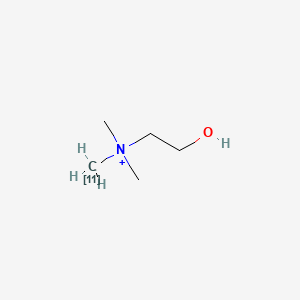

IUPAC Name |

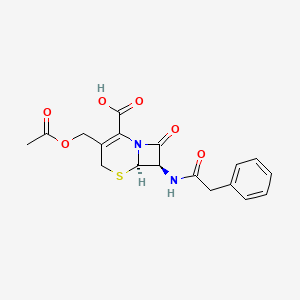

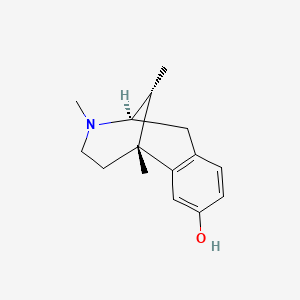

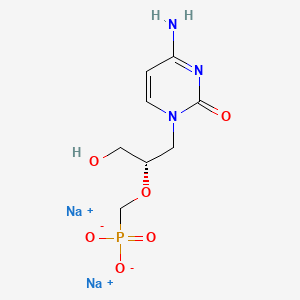

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFCPYKUMJBHBH-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046106 | |

| Record name | Cefaloram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859-07-4 | |

| Record name | Cephalosporin G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefaloram [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaloram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaloram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFALORAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3086GQJ9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Cephaloram effective against penicillinase-producing Staphylococcus aureus strains?

A1: While Cephaloram demonstrates comparable activity to Benzylpenicillin against many Gram-positive bacteria, it exhibits significantly higher activity against penicillinase-producing Staphylococcus aureus strains []. This enhanced activity is likely due to its resistance to breakdown by bacterial enzymes, such as penicillinases, which are responsible for inactivating penicillin antibiotics.

Q2: Does Cephaloram demonstrate any synergistic effects when combined with other antibiotics?

A2: Yes, research indicates that Cephaloram exhibits synergistic effects in vitro when combined with other antibiotics, including Benzylpenicillin, Fusidic acid, and Cephalosporin P1, against a weak penicillinase-producing strain of Staphylococcus aureus []. Additionally, a combination of Cephalosporin C or its pyridine derivative with Benzylpenicillin showed significant synergistic protection in mice infected with a strong penicillinase-producing Staphylococcus aureus strain []. These findings suggest potential benefits of combination therapy using Cephaloram and other antibiotics.

Q3: What are the metabolic pathways of orally administered Cephaloram in rats?

A3: Studies in rats reveal that orally administered Cephaloram undergoes significant degradation within the gut. The resulting degradation products are then partially absorbed, with approximately half of the administered radioactive dose being excreted in urine as Thienylacetylglycine, Thienylacetamidoethanol, and an unidentified polar metabolite []. Interestingly, Thienylacetamidoethanol is believed to be formed through the enzymatic reduction of a metabolic intermediate, Thienylacetamidoacetaldehyde [].

Q4: Can Penicillin be chemically converted into Cephalosporin lactones like Cephaloram?

A4: Yes, researchers have successfully converted Penicillin G into both Cephaloram lactone and 6-Epicephaloram lactone []. This conversion involves a multi-step process, starting with replacing the thiazolidine ring in Penicillin with a specific mercaptan molecule. This is followed by intramolecular cyclization and the introduction of a double bond at the C(3) position, ultimately yielding the desired Cephalosporin lactones [].

Q5: Does resistance develop against Cephaloram, and if so, how does it compare to other antibiotics?

A5: Research shows that continuous exposure of Staphylococcus aureus to Cephaloram can lead to resistance development. Specifically, after 48 subcultures in the presence of Cephaloram, the minimum inhibitory concentration (MIC) against the bacteria increased four-fold compared to Cephalosporin C []. This suggests that while Cephaloram might be initially effective, continuous exposure can lead to resistance development, highlighting the need for judicious antibiotic use and exploration of strategies to mitigate resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)